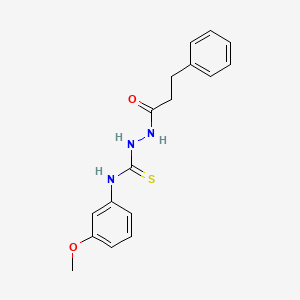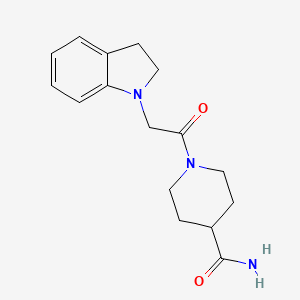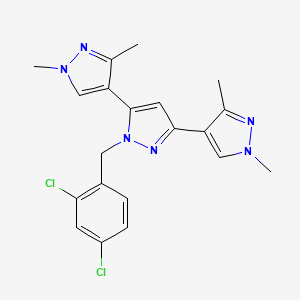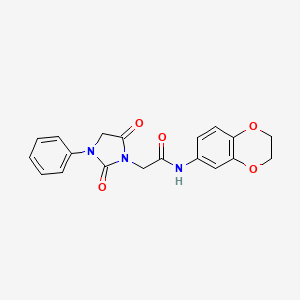
N-(3,5-dimethoxyphenyl)nicotinamide
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)nicotinamide, also known as DMAN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMAN is a derivative of nicotinamide and is a member of the nicotinamide family of compounds. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Applications De Recherche Scientifique
Impact on Stem Cells
N-(3,5-dimethoxyphenyl)nicotinamide, a derivative of nicotinamide, has shown potential in the field of stem cell research. Nicotinamide, the amide form of vitamin B3, promotes cell survival and differentiation in human pluripotent stem cells. It functions as a kinase inhibitor, affecting cell pluripotency and differentiation by inhibiting phosphorylation and suppressing actomyosin contraction (Meng et al., 2018).
Role in DNA Repair and Cellular Health
Nicotinamide enhances the repair of DNA damage in human cells, a crucial aspect for maintaining cellular health and preventing disease progression. It stimulates DNA repair synthesis in response to various types of DNA damage, highlighting its potential in therapeutic applications related to DNA repair mechanisms (Berger & Sikorski, 1980).
Chemopreventive Properties
Studies have explored the role of nicotinamide in cancer chemoprevention, particularly for skin cancer. It has demonstrated efficacy in reducing the incidence of non-melanoma skin cancers in high-risk individuals. This property is attributed to its ability to enhance DNA repair mechanisms and protect cells from UV-induced damage (Snaidr et al., 2019).
Metabolic Regulation
Nicotinamide plays a significant role in regulating metabolic processes. It influences cellular energy metabolism, which is directly tied to normal physiology and disease states. Its impact on oxidative stress and various cellular survival pathways makes it a valuable candidate for treating metabolic disorders and related diseases (Maiese et al., 2009).
Therapeutic Potential in Dermatology
In dermatology, nicotinamide has been explored for its therapeutic potential in treating skin conditions. Its antioxidant properties and ability to inhibit certain enzymes make it useful in managing skin diseases and potentially in cosmetic applications (Otte et al., 2005).
Pharmacological Applications
Nicotinamide's pharmacological profile extends beyond its nutritional functions. It has been used in various disease treatments, particularly due to its role as a kinase inhibitor. This aspect of nicotinamide provides insights into developing new therapeutic strategies for diseases that involve kinase pathways (Gromova & Torshin, 2023).
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-12-6-11(7-13(8-12)19-2)16-14(17)10-4-3-5-15-9-10/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCNFBHXLVAJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4694412.png)

![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4694436.png)

![N-[4,5-dimethoxy-2-(4-morpholinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4694449.png)
![2-hydroxy-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-1-naphthohydrazide](/img/structure/B4694463.png)
![1-(2-methoxyphenyl)-3-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4694464.png)

![methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate](/img/structure/B4694467.png)

![1-[(4-butoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B4694494.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-phenoxyphenyl)propanamide](/img/structure/B4694497.png)
